
(2,4-Difluoro-3-(methoxycarbonyl)phenyl)boronic acid
Overview
Description
“(2,4-Difluoro-3-(methoxycarbonyl)phenyl)boronic acid” is a boronic acid derivative . The molecular structure of this compound is essentially planar, indicating electronic delocalization between the dihydroxyboryl group and the aromatic ring .
Synthesis Analysis
The synthesis of boronic acids, including “(2,4-Difluoro-3-(methoxycarbonyl)phenyl)boronic acid”, is relatively simple and well-known . Boronic acids were first synthesized in 1860 by Edward Frankland and can be used as building blocks and synthetic intermediates .Molecular Structure Analysis
The molecular structure of “(2,4-Difluoro-3-(methoxycarbonyl)phenyl)boronic acid” is C8H7BF2O4 . The molecular weight of this compound is 215.95 .Chemical Reactions Analysis
Boronic acids, such as “(2,4-Difluoro-3-(methoxycarbonyl)phenyl)boronic acid”, have been used in Suzuki-Miyaura cross-coupling reactions with aryl and heteroaryl halides . They are also used in the synthesis of fluorinated biaryl derivatives .Physical And Chemical Properties Analysis
“(2,4-Difluoro-3-(methoxycarbonyl)phenyl)boronic acid” is a solid compound . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Drug Design and Delivery
(2,4-Difluoro-3-(methoxycarbonyl)phenyl)boronic acid: is a valuable compound in the field of drug design and delivery. Its boronic acid moiety is particularly useful as a boron-carrier for neutron capture therapy . This therapy is a form of cancer treatment that targets and destroys cancer cells while sparing healthy tissue. The compound’s susceptibility to hydrolysis at physiological pH is a critical property that influences its stability and reactivity in biological systems .
Suzuki-Miyaura Cross-Coupling
This compound plays a crucial role in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in organic synthesis . The reaction conditions are mild and tolerant of various functional groups, making it an environmentally friendly choice for synthesizing complex organic molecules, including pharmaceuticals and polymers .
Detection of Explosives
The boronic acid derivative can be used to create conjugated fluorodiazaborinines, which have applications in the detection of explosives . These compounds can be synthesized through an intermolecular dehydration reaction with diamines, and their fluorescent properties make them suitable for sensing applications .
Catalysis
In catalysis, (2,4-Difluoro-3-(methoxycarbonyl)phenyl)boronic acid is utilized in various palladium-catalyzed reactions, such as the Mizoroki-Heck and Suzuki-Miyaura coupling reactions . These reactions are fundamental in the synthesis of complex organic compounds, including those used in medicinal chemistry .
Organic Synthesis
The compound is also employed in organic synthesis, particularly in tandem-type Pd (II)-catalyzed oxidative Heck reactions and intramolecular C-H amidation sequences . These reactions are important for constructing carbon-nitrogen bonds, which are prevalent in many biologically active molecules .
Nitration Reactions
Lastly, it serves as a reagent in copper-catalyzed nitration reactions . Nitration is a key step in the synthesis of various aromatic compounds, which are essential in the production of dyes, pharmaceuticals, and agrochemicals .
Safety And Hazards
Future Directions
The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . Given the promising properties of boronic acids, it is relevant to extend studies with these compounds in medicinal chemistry, in order to obtain new promising drugs shortly .
properties
IUPAC Name |
(2,4-difluoro-3-methoxycarbonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BF2O4/c1-15-8(12)6-5(10)3-2-4(7(6)11)9(13)14/h2-3,13-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXRETVCZVZSNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)F)C(=O)OC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BF2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70658032 | |
| Record name | [2,4-Difluoro-3-(methoxycarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70658032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Difluoro-3-(methoxycarbonyl)phenyl)boronic acid | |
CAS RN |
1190989-12-8 | |
| Record name | [2,4-Difluoro-3-(methoxycarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70658032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(pyridin-2-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one](/img/structure/B1450907.png)
![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenol](/img/structure/B1450908.png)
![3-amino-1-(2-hydroxyethyl)-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1450909.png)
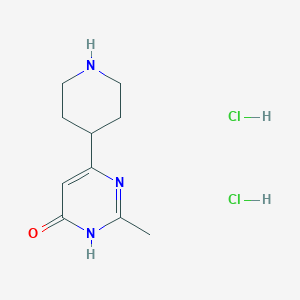
![2-hydroxy-7,7-dimethyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one](/img/structure/B1450912.png)
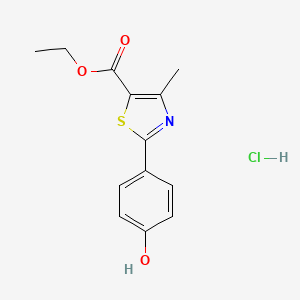
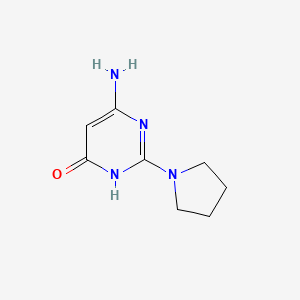
![2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-[(4-nitro-2-sulfophenyl)azo]-, disodium salt](/img/structure/B1450915.png)
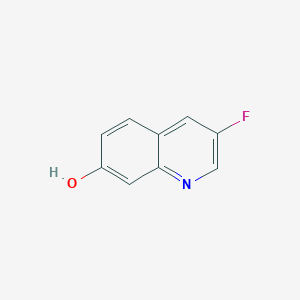
![5H-pyridazino[4,5-b]indole-4-thiol](/img/structure/B1450919.png)
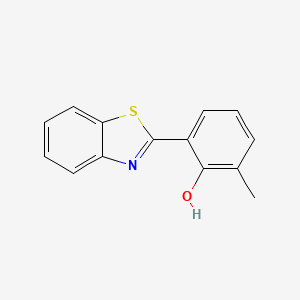
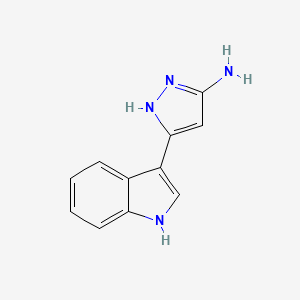
![6-(4-fluorophenyl)-4-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine](/img/structure/B1450925.png)